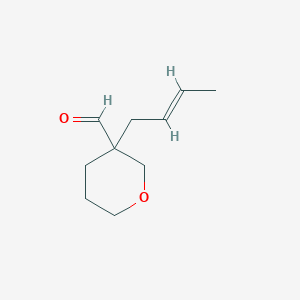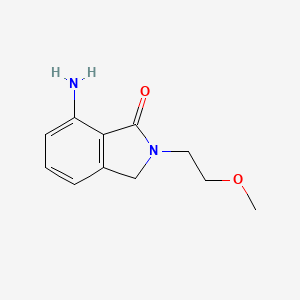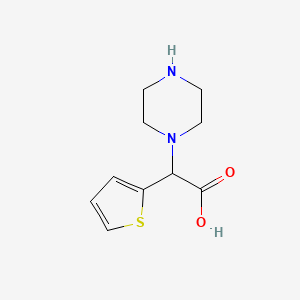
2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid is an organic compound that features both a piperazine ring and a thiophene ring. These structural elements are often found in various pharmacologically active compounds, making this compound of interest in medicinal chemistry and drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid typically involves the following steps:
Formation of the Piperazine Derivative: This can be achieved by reacting piperazine with an appropriate acylating agent.
Introduction of the Thiophene Ring: This step involves the coupling of the piperazine derivative with a thiophene-containing compound under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the piperazine ring or the carboxylic acid group.
Substitution: Both the piperazine and thiophene rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could lead to sulfoxides or sulfones.
Applications De Recherche Scientifique
2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving piperazine and thiophene derivatives.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperazin-1-yl)acetic acid: Lacks the thiophene ring, potentially altering its biological activity.
2-(Thiophen-2-yl)acetic acid: Lacks the piperazine ring, which may affect its pharmacological properties.
Piperazine derivatives: Various compounds with different substituents on the piperazine ring.
Thiophene derivatives: Compounds with different functional groups attached to the thiophene ring.
Uniqueness
The combination of both piperazine and thiophene rings in 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetic acid may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.
Propriétés
Formule moléculaire |
C10H14N2O2S |
|---|---|
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
2-piperazin-1-yl-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C10H14N2O2S/c13-10(14)9(8-2-1-7-15-8)12-5-3-11-4-6-12/h1-2,7,9,11H,3-6H2,(H,13,14) |
Clé InChI |
DIKRRYGFSLXPLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(C2=CC=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
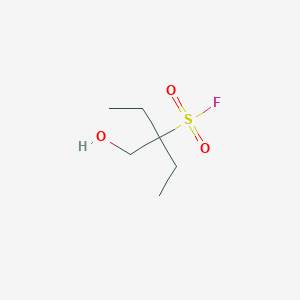
![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)

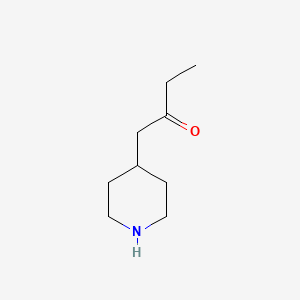
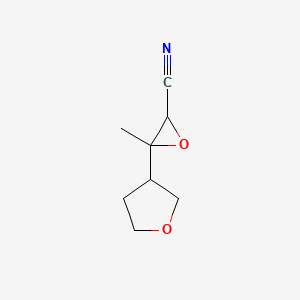
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13206508.png)
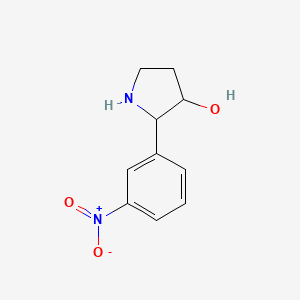
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13206514.png)


